2-amino-N-benzyl-1-(1,3-dihydroxy-1-phenylpropan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-benzyl-1-(1,3-dihydroxy-1-phenylpropan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrroloquinoxaline core, which is fused with various functional groups, making it a versatile molecule for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-1-(1,3-dihydroxy-1-phenylpropan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide typically involves multiple steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors such as o-phenylenediamine and α-keto acids under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Benzylation: The benzyl group is typically introduced through a benzyl halide in the presence of a base.
Addition of the 1,3-Dihydroxy-1-phenylpropan-2-yl Group: This step involves the use of appropriate alcohols and aldehydes under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce secondary alcohols.
Scientific Research Applications
2-amino-N-benzyl-1-(1,3-dihydroxy-1-phenylpropan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrroloquinoxaline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoxaline Derivatives: These compounds share the same core structure but differ in their functional groups.
Quinoxaline Derivatives: Similar in structure but lack the pyrrole ring.
Benzylated Amines: Compounds with similar benzyl and amino groups but different core structures.
Uniqueness
2-amino-N-benzyl-1-(1,3-dihydroxy-1-phenylpropan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-benzyl-1-(1,3-dihydroxy-1-phenylpropan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c28-25-22(27(35)29-15-17-9-3-1-4-10-17)23-26(31-20-14-8-7-13-19(20)30-23)32(25)21(16-33)24(34)18-11-5-2-6-12-18/h1-14,21,24,33-34H,15-16,28H2,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRLNTRMFORZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C(CO)C(C5=CC=CC=C5)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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